molecular formula C12H12N2O3 B3022577 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid CAS No. 956964-23-1

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid

Cat. No. B3022577
M. Wt: 232.23 g/mol
InChI Key: DCVDNCLNIKXKHF-UHFFFAOYSA-N
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Description

The compound of interest, 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing valuable insights into the chemistry of this class of compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with diketones or similar electrophilic substrates. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product at 63% . This suggests that a similar approach could be employed for the synthesis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid, potentially involving the reaction of an appropriate methoxyphenylhydrazine with a substituted dihydrofuran derivative.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and single-crystal X-ray diffraction (XRD). For example, the molecular geometry, vibrational frequencies, and chemical shift values of related compounds have been calculated using Hartree–Fock (HF) and density functional methods (B3LYP) with a 6-31G(d) basis set, and compared with experimental XRD data . These studies provide a framework for understanding the molecular structure of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid, which would likely exhibit similar characteristics.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive centers. For instance, the synthesis of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes involved cycloaddition reactions, demonstrating the reactivity of the pyrazole moiety towards 1,3-dipolar reagents . This reactivity could be relevant for further functionalization of the 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties by altering intermolecular interactions. For example, the crystal packing of some pyrazole derivatives

Safety And Hazards

The safety data sheet for “4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid” indicates that it may be an irritant . Users should handle it with care, using appropriate personal protective equipment.

properties

IUPAC Name

4-methoxy-3-(pyrazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11-4-3-9(12(15)16)7-10(11)8-14-6-2-5-13-14/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVDNCLNIKXKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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